(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile
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Description
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile is a useful research compound. Its molecular formula is C22H14FN3S and its molecular weight is 371.43. The purity is usually 95%.
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Scientific Research Applications
Fungicidal Activity
A study by Shen De-long (2010) synthesized novel derivatives of thiazolylacrylonitriles, which exhibited significant fungicidal activity, particularly against Colletotrichum gossypii. This indicates potential applications in agricultural fungicides (Shen De-long, 2010).
Antioxidant Activity
Research by Ahmed O. H. El Nezhawy et al. (2009) involved synthesizing thiazolidin-4-one derivatives from 4-fluorobenzaldehyde, which demonstrated promising antioxidant activity. This suggests its use in combating oxidative stress-related conditions (Ahmed O. H. El Nezhawy et al., 2009).
Reduction to Amino Derivatives
K. Frolov et al. (2005) explored the reduction of similar compounds to produce amino derivatives, an essential process in synthesizing various bioactive molecules, indicating broader applications in pharmaceutical synthesis (K. Frolov et al., 2005).
Antihyperglycemic Activity
A study by M. Imran et al. (2009) demonstrated that certain thiazole derivatives exhibit antihyperglycemic properties, suggesting potential therapeutic applications in managing diabetes (M. Imran et al., 2009).
Anticancer Potential
I. Ivasechko et al. (2022) synthesized pyridine-thiazole hybrid molecules, showing high antiproliferative activity against various cancer cell lines, highlighting its potential in cancer therapy (I. Ivasechko et al., 2022).
Photoluminescence Characteristics
Zhaozhe Xu et al. (2012) studied the photoluminescent properties of novel thiophene derivatives with bis-diarylacrylonitrile units, indicating its use in the development of new photoluminescent materials (Zhaozhe Xu et al., 2012).
Fluorescence Enhancement
V. Kalaiarasi et al. (2017) synthesized compounds that exhibited enhanced fluorescence when bound to Fe2O3 nanoparticles, suggesting applications in fluorescence-based sensors or imaging technologies (V. Kalaiarasi et al., 2017).
Properties
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3S/c23-18-10-8-16(9-11-18)21-14-27-22(26-21)17(12-24)13-25-20-7-3-5-15-4-1-2-6-19(15)20/h1-11,13-14,25H/b17-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEDPYNLZUODJV-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N/C=C(/C#N)\C3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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